REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH3:10])[N:4]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:18][CH3:19].O>CN(C=O)C.CCOC(C)=O>[CH2:18]([O:9][C:8]1[C:3]([CH2:2][OH:1])=[N:4][C:5]([CH3:10])=[CH:6][CH:7]=1)[CH3:19] |f:1.2.3|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
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OCC1=NC(=CC=C1O)C
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Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.724 mL
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Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirring at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
|
The mixture was left
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Type
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CUSTOM
|
Details
|
the two layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous one was back-extracted several times with EtOAc
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Type
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WASH
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Details
|
The combined organic phases were washed with brine/ice
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=NC(=CC1)C)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |